molecular formula C9H12N2O3S B13182714 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13182714
M. Wt: 228.27 g/mol
InChI Key: IYKZIAJCMAONTE-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a hydroxypyrrolidine, methoxy, thiazole, and carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxy group and the hydroxypyrrolidine moiety. The final step involves the formation of the carbaldehyde group.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Hydroxypyrrolidine Moiety Addition: The hydroxypyrrolidine group can be added via nucleophilic substitution reactions, where a hydroxypyrrolidine derivative reacts with the thiazole intermediate.

    Carbaldehyde Formation: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the compound with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxypyrrolidine group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups, such as halides or amines, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium azide, primary amines, and halogenating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Azides, amines, halides.

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring but differ in their functional groups and biological activities.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole have similar thiazole rings but different substituents, leading to varied chemical and biological properties.

Uniqueness

4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and thiazole rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H12N2O3S/c1-14-9-10-8(7(5-12)15-9)11-3-2-6(13)4-11/h5-6,13H,2-4H2,1H3

InChI Key

IYKZIAJCMAONTE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2CCC(C2)O

Origin of Product

United States

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